2-Amino-5-bromo-3-(diethylamino)pyrazine
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Overview
Description
2-Amino-5-bromo-3-(diethylamino)pyrazine is a chemical compound with the molecular formula C8H13BrN4 and a molecular weight of 245.12 g/mol It is a pyrazine derivative, characterized by the presence of an amino group at the 2-position, a bromo group at the 5-position, and a diethylamino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine typically involves the bromination of 2-amino-3-(diethylamino)pyrazine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The process may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-(diethylamino)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazines can be formed.
Coupling Products:
Scientific Research Applications
2-Amino-5-bromo-3-(diethylamino)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-(diethylamino)pyrazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromo, and diethylamino groups may influence its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyrazine: Lacks the diethylamino group, which may affect its reactivity and applications.
2-Amino-5-bromo-3-(methylamino)pyrazine: Contains a methylamino group instead of a diethylamino group, potentially altering its chemical properties and biological activity.
2-Amino-5-bromopyridine: A structurally related compound with different electronic properties due to the pyridine ring.
Uniqueness
This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications .
Biological Activity
2-Amino-5-bromo-3-(diethylamino)pyrazine (CAS No. 912773-09-2) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₃BrN₄
- Molecular Weight : 245.124 g/mol
- IUPAC Name : 5-bromo-3-N,3-N-diethylpyrazine-2,3-diamine
- SMILES : CCN(CC)C1=NC(=CN=C1N)Br
The compound features a pyrazine ring substituted with a bromine atom and diethylamino groups, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, potentially affecting several biochemical pathways. The diethylamino group enhances lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors or enzymes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains. For example:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. Notably:
Cell Line | IC50 Value (µM) |
---|---|
HeLa (cervical cancer) | 10.5 |
MCF-7 (breast cancer) | 15.3 |
A549 (lung cancer) | 12.7 |
Mechanistic studies revealed that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
-
In Vivo Efficacy in Tumor Models :
A recent study evaluated the efficacy of this compound in a xenograft model of human breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent. -
Synergistic Effects with Other Drugs :
Combination therapy involving this compound and established chemotherapeutics like doxorubicin showed enhanced efficacy against resistant cancer cell lines, suggesting a possible role in overcoming drug resistance.
Properties
IUPAC Name |
5-bromo-3-N,3-N-diethylpyrazine-2,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN4/c1-3-13(4-2)8-7(10)11-5-6(9)12-8/h5H,3-4H2,1-2H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBXLNNIEQKSAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CN=C1N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671901 |
Source
|
Record name | 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912773-09-2 |
Source
|
Record name | 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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